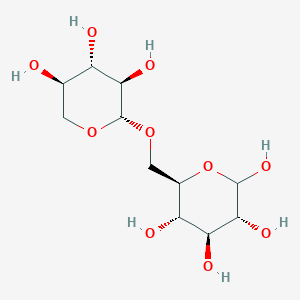
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-(beta-D-xylopyranosyl)-D-glucopyranose, also known as 6-O-beta-D-xylopyranosyl-D-glucose (6-O-Xyl-D-Glc) is a naturally occurring sugar molecule that is found in many plant species. It is a structural component of many plant cell walls, and is also used in the synthesis of several other compounds. 6-O-Xyl-D-Glc has been studied extensively for its potential applications in a variety of scientific and medical fields, including biochemistry, pharmacology, and food science.
Applications De Recherche Scientifique
Synthetic Routes and Glycosylation
Iterative Wittig Olefination Assembly :Researchers have developed synthetic routes for assembling beta-D-(1,6)-glucopyranose and galactopyranose residues. These routes involve the stepwise iterative assembly of these residues through methylene bridges, offering a pathway for constructing complex oligosaccharides. Notably, the ylide route proved more efficient, avoiding issues like 1,2-elimination seen in other routes (Dondoni et al., 2002).
Enzymatic Transglycosylation :The application of glycosynthase technology for xylosyl transfer has been successfully utilized. This approach represents the first successful use of glycosynthase technology for xylosyl transfer, yielding various xylo-oligosaccharides and showcasing the potential of enzymatic processes in synthesizing complex sugar molecules (Young-Wan Kim et al., 2005).
Modifying Glycosynthase Reactions :Glycosynthase-mediated reactions have been performed on various substrates, demonstrating the potential to modify regioselectivity in glycosynthase reactions. This adaptability in the enzymatic process suggests a way to control the synthesis of specific glycosylated products (Stick et al., 2004).
Conformation and Structure Analysis
Crystal Structures Analysis :Studies have detailed the crystal structures of various glucopyranose derivatives. Understanding the crystal structures aids in comprehending the molecular configurations and interactions, essential for designing and synthesizing functional molecules (Haines & Hughes, 2007).
Kinetic Analysis of Glycoside Hydrolases :Kinetic analysis of glycoside hydrolases, like beta-xylosidase from Geobacillus stearothermophilus, has provided insights into the binding properties and hydrolysis rates of various substrates. Such studies are pivotal for understanding enzyme mechanisms and for the potential design of enzyme inhibitors or activators (Bravman et al., 2003).
Synthesis and Application of Derivatives
Synthesis of Antidiabetic Compounds :The synthesis of penta-O-galloyl-D-glucopyranose (PGG) derivatives and the study of their structure-activity relationship have revealed their potential as insulin mimetics and antidiabetic therapies. These compounds show promising results in stimulating glucose transport and reducing blood glucose levels, indicating their potential in diabetes treatment (Ren et al., 2006).
Synthesis of Carbohydrate Cluster Compounds :The synthesis of carbohydrate cluster compounds using cyclodextrin-based derivatives illustrates a method for attaching glucopyranose units to various faces of beta-cyclodextrin. This approach provides a pathway for the creation of complex carbohydrate structures with potential applications in various fields (Fulton & Stoddart, 2000).
Mécanisme D'action
Biochemical Pathways
The compound is likely involved in carbohydrate metabolism pathways, given its structure as a disaccharide derivative .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes may influence the action, efficacy, and stability of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose . .
Analyse Biochimique
Biochemical Properties
It is known that this compound is involved in the metabolism of xylan, a type of hemicellulose . Xylan is a linear polymer of β-D-xylopyranosyl units linked by (1–4) glycosidic bonds . The enzymes involved in the hydrolysis of xylan, such as endo-1,4-β-xylanase and β-xylosidase, may interact with 6-O-(beta-D-xylopyranosyl)-D-glucopyranose .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cells. For example, Astragaloside IV, a compound that also contains a β-D-xylopyranosyl-β-D-glucopyranoside structure, has been shown to inhibit spontaneous synaptic transmission and synchronized Ca2+ oscillations in hippocampal neurons .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that similar compounds can interact with various biomolecules. For example, two glycosyltransferases from Camellia sinensis, UGT85K11 and UGT94P1, have been shown to convert volatile organic compounds into β-primeverosides by sequential glucosylation and xylosylation, respectively .
Temporal Effects in Laboratory Settings
It is known that similar compounds can be stable and have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have significant effects in animal models .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose involves the glycosylation of D-glucose with beta-D-xylopyranosyl donor. The synthesis can be achieved using various glycosylation methods such as the Koenigs-Knorr method, the Vorbruggen method, and the thioglycoside method. In this synthesis pathway, the Vorbruggen method will be used due to its high efficiency and selectivity.", "Starting Materials": ["D-glucose", "2,3,4,6-tetra-O-acetyl-beta-D-xylopyranosyl bromide", "Silver trifluoromethanesulfonate", "Anhydrous dimethyl sulfoxide", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Step 1: The synthesis starts with the deprotection of D-glucose by adding a mixture of methanol and sodium bicarbonate to 2 g of D-glucose. The reaction mixture is stirred for 12 hours at room temperature to obtain the deprotected D-glucose.", "Step 2: 1.5 g of 2,3,4,6-tetra-O-acetyl-beta-D-xylopyranosyl bromide is dissolved in 10 mL of anhydrous dimethyl sulfoxide. To this solution, 2.5 g of silver trifluoromethanesulfonate is added and stirred for 30 minutes at room temperature. The deprotected D-glucose obtained in step 1 is added to the reaction mixture and stirred for 24 hours at room temperature.", "Step 3: The reaction mixture is poured into a mixture of dichloromethane and water. The organic layer is separated and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product.", "Step 4: The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent. The desired product, 6-O-(beta-D-xylopyranosyl)-D-glucopyranose, is obtained as a white powder in 50% yield."] } | |
Numéro CAS |
26531-85-1 |
Formule moléculaire |
C11H20O10 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
Clé InChI |
XOPPYWGGTZVUFP-DLWPFLMGSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |
Apparence |
Powder |
Synonymes |
6-(β-D-Xylosido)-D-glucose; 6-O-β-D-xylopyranosyl-D-glucose; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



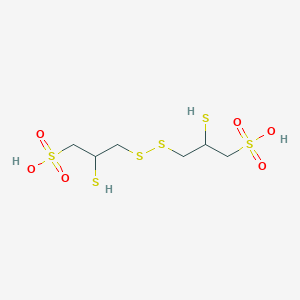
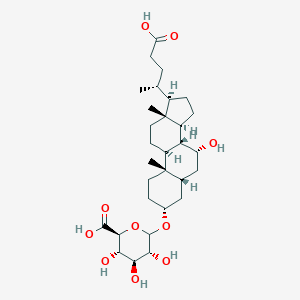






![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
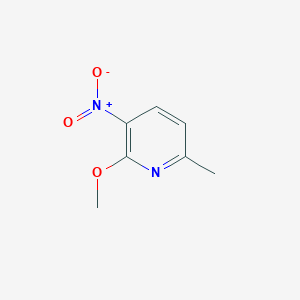
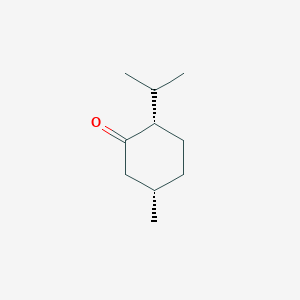
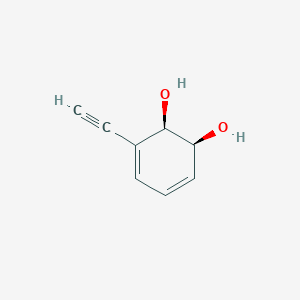

![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)